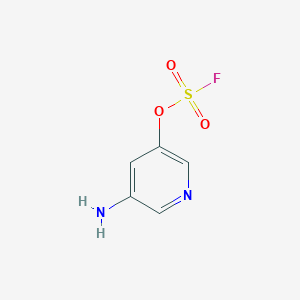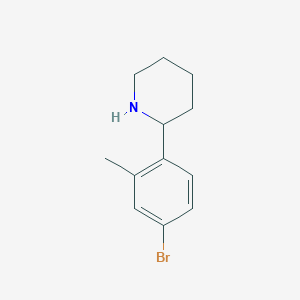
5-Aminopyridin-3-ylsulfurofluoridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminopyridin-3-ylsulfurofluoridate is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures around 150°C .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 5-Aminopyridin-3-ylsulfurofluoridate, involves large-scale synthesis using efficient and high-yield methods. The use of continuous flow reactors and microfluidic systems can enhance the production efficiency and yield of these compounds .
化学反应分析
Types of Reactions
5-Aminopyridin-3-ylsulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Selectfluor® in DMF at 150°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield aminopyridine derivatives .
科学研究应用
5-Aminopyridin-3-ylsulfurofluoridate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials with improved properties.
作用机制
The mechanism of action of 5-Aminopyridin-3-ylsulfurofluoridate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased efficacy. The compound can also modulate various signaling pathways, including the Wnt/β-catenin and NF-κB pathways, which are involved in cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
3-Aminopyridine: A simpler aminopyridine derivative without fluorine atoms.
5-Fluoropyridin-3-ylamine: A fluorinated pyridine similar to 5-Aminopyridin-3-ylsulfurofluoridate but without the sulfurofluoridate group.
Uniqueness
This compound is unique due to the presence of both amino and sulfurofluoridate groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C5H5FN2O3S |
|---|---|
分子量 |
192.17 g/mol |
IUPAC 名称 |
3-amino-5-fluorosulfonyloxypyridine |
InChI |
InChI=1S/C5H5FN2O3S/c6-12(9,10)11-5-1-4(7)2-8-3-5/h1-3H,7H2 |
InChI 键 |
NIXHSOBXABDFNH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1OS(=O)(=O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B13553776.png)
![2-[(4-Ethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13553778.png)
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-trienehydrochloride](/img/structure/B13553793.png)







![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)
